molecular formula C17H19ClN2 B1679854 1-(4-Chlorbenzhydryl)piperazin CAS No. 303-26-4

1-(4-Chlorbenzhydryl)piperazin

Katalognummer: B1679854
CAS-Nummer: 303-26-4
Molekulargewicht: 286.8 g/mol
InChI-Schlüssel: UZKBSZSTDQSMDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

The primary target of 1-(4-Chlorobenzhydryl)piperazine is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

1-(4-Chlorobenzhydryl)piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis .

Biochemical Pathways

The primary biochemical pathway affected by 1-(4-Chlorobenzhydryl)piperazine is the GABAergic pathway . By acting as an agonist at GABA receptors, it enhances the effect of GABA, leading to increased inhibitory effects within the central nervous system .

Pharmacokinetics

It is known that the compound is solid at room temperature , which could influence its absorption and distribution characteristics

Result of Action

The molecular and cellular effects of 1-(4-Chlorobenzhydryl)piperazine’s action primarily involve the induction of inhibitory effects within the central nervous system due to its action on GABA receptors . This can result in flaccid paralysis . In addition, it has been found to have cytotoxic effects on cancer cells .

Action Environment

The action, efficacy, and stability of 1-(4-Chlorobenzhydryl)piperazine can be influenced by various environmental factors. For instance, the compound is chemically stable under standard ambient conditions (room temperature) .

Biochemische Analyse

Biochemical Properties

1-(4-Chlorobenzhydryl)piperazine has been used in the synthesis of voltage-gated sodium channel 1.7 (Nav1.7) inhibitors, anticancer agents, and antihistamines

Cellular Effects

It has been used in the synthesis of anticancer agents , suggesting potential effects on cell signaling pathways, gene expression, and cellular metabolism in cancer cells.

Molecular Mechanism

It has been used in the synthesis of Nav1.7 inhibitors , suggesting potential binding interactions with this sodium channel

Vorbereitungsmethoden

1-(4-Chlorobenzhydryl)piperazine can be synthesized through a reaction involving piperazine and 4-chlorobenzhydryl chloride. The process involves mixing piperazine with 4-chlorobenzhydryl chloride in the presence of a solvent such as toluene and a catalyst like potassium iodide (KI). The mixture is heated to 80°C and maintained at this temperature for a period of 2 hours, followed by refluxing for 12 hours . The reaction mixture is then cooled, and the product is isolated through filtration and washing with solvents like methylene dichloride (MDC) and toluene .

Analyse Chemischer Reaktionen

1-(4-Chlorobenzhydryl)piperazine undergoes various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

1-(4-Chlorobenzhydryl)piperazine can be compared with other similar compounds such as:

    Meclizine: An antihistamine used to treat motion sickness and vertigo.

    Chlorcyclizine: Another antihistamine with similar uses as meclizine.

    Hydroxyzine: An antihistamine used to treat anxiety and allergies.

    Cetirizine: A widely used antihistamine for allergy relief.

The uniqueness of 1-(4-Chlorobenzhydryl)piperazine lies in its role as an inactive metabolite and its use in the synthesis of various pharmaceutical agents and research compounds .

Eigenschaften

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKBSZSTDQSMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18719-22-7 (unspecified hydrochloride), 894-56-4 (mono-hydrochloride)
Record name Norchlorcyclizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00891490
Record name Norchlorcyclizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303-26-4
Record name Norchlorcyclizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norchlorcyclizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norchlorcyclizine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norchlorcyclizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-chlorobenzhydryl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORCHLORCYCLIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T875VN0D6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

370 g (0.839 mole) of levorotatory (-)-1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine (prepared in Example 3.A1) and 405 g of 4-hydroxybenzoic acid are added to 1 liter of a 30% solution of hydrobromic acid in acetic acid. The suspension is stirred for 17 hours at 25° C. 2 liters of water are then added thereto and the suspension is cooled in an ice bath. The precipitate which forms is filtered and washed with 750 ml of water. 2 liters of toluene and 0.9 liters of a 50% aqueous solution of sodium hydroxide are then added to the filtrate. The organic phase is decanted off and washed with 100 ml of water and then once again with 1 liter of a saturated aqueous solution of sodium chloride. The organic phase is dried over sodium sulfate, filtered and the solvent evaporated off under reduced pressure. The residue is recrystallized from 600 ml of boiling hexane. The solution is filtered while hot, so as to remove any slightly insoluble material and the filtrate is then allowed to crystallize, first at ambient temperature, and then for 24 hours in an ice bath. The crystals are filtered off, washed with hexane and dried under vacuum at 40° C. 204.15 g of levorotatory (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine are obtained.
Quantity
405 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

dextrorotatory dihydrochloride of 2-[2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethoxy]ethanol (compound J, prepared in Example 5.8);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Levorotatory (−)-1-[(4-chlorophenyl)phenylmethyl]-4-[(phenyl)sulfonyl]piperazine (100 gm) is added to 30% hydrobromic acid in acetic acid (271 ml). The suspension is stirred at 25-30° C. for 1 hour, heated to 60° C. and maintained for 4 hours. Water (1000 ml) is added to reaction mass and cooled to 25-30° C. The precipitate formed is filtered off and washed with water (250 ml). Toluene (500 ml) is added to the aqueous layer and basified with 50% aqueous solution of sodium hydroxide. Toluene layer is separated, distilled under reduced pressure and the residue left is recrystallised from boiling hexane (160 ml). The solution is filtered and allowed to recrystallise first at ambient temperature, and then in an ice bath. The product is filtered off, washed with hexane and dried to obtain 55 gm of levorotatory (−)-1-[(4-chloro phenyl)phenylmethyl]piperazine [M.R: 89-93° C.; [α]D25=−15.6 (c=1, methanol); Chiral Purity by HPLC: 99.7%].
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
271 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Synthesized according to General Procedure A: chloro(4-chlorophenyl)phenylmethane (4{26}, 5 mL, 26.1 mmol, 1 equiv.), piperazine (13.5 g, 156.7 mmol, 6 equiv.), THF (57.0 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{26} (6.34 g, 85%) as a yellow liquid. 1H-NMR (500 MHz, CDCl3): δ 7.39-7.37 (m, 4H), 7.30-7.24 (m, 4H) 7.20 (t, 1H, J=7.5 Hz), 4.21 (s, 1H), 2.89 (t, 4H, J=5.0 Hz), 2.36 (br s, 4H), 1.82 (br s, 1H). 13C-NMR (125 MHz, CDCl3): δ 142.0, 141.2, 132.4, 129.2, 128.5, 128.5, 127.8, 127.0, 75.9, 53.2, 46.2.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Name
Quantity
57 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorobenzhydryl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorobenzhydryl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorobenzhydryl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorobenzhydryl)piperazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorobenzhydryl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-Chlorobenzhydryl)piperazine
Customer
Q & A

Q1: What biological activities have been reported for 1-(4-chlorobenzhydryl)piperazine derivatives?

A1: Research indicates that 1-(4-chlorobenzhydryl)piperazine derivatives demonstrate a range of biological activities, including:

  • Anti-cancer activity: Studies have shown that these derivatives exhibit significant cell growth inhibitory activity against various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cells. []
  • Anti-bradykinin effects: Derivatives incorporating 1-(4-chlorobenzhydryl)piperazine have shown potential as anti-bradykinin agents, effectively inhibiting bradykinin-induced smooth muscle contraction. []
  • Antihistamine activity: Some derivatives demonstrate both antihistamine activity and the ability to inhibit histamine release from mast cells. This suggests potential applications in treating allergic diseases and hypersensitivity reactions. []

Q2: How does the structure of 1-(4-chlorobenzhydryl)piperazine derivatives influence their biological activity?

A2: Structure-activity relationship (SAR) studies have revealed that modifications to the 1-(4-chlorobenzhydryl)piperazine scaffold can significantly impact biological activity.

  • Substitutions on the benzoyl group: Introducing various substituents on the benzoyl moiety of 1-(4-chlorobenzhydryl)piperazine significantly influences cytotoxicity against different cancer cell lines. []
  • Iminodiacetamide derivatives: Linking iminodiacetamide moieties to the 1-(4-chlorobenzhydryl)piperazine core resulted in compounds with varying degrees of antihistamine and histamine release inhibitory activities. []

Q3: What analytical techniques are commonly employed to characterize and study 1-(4-chlorobenzhydryl)piperazine derivatives?

A3: Several analytical techniques are used to characterize and quantify these compounds:

  • Spectroscopic methods: Elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are routinely employed for structural confirmation. [, ]
  • High-performance liquid chromatography (HPLC): HPLC, particularly with chiral stationary phases, is valuable for separating and analyzing enantiomers of 1-(4-chlorobenzhydryl)piperazine derivatives. This is crucial for understanding the relationship between chirality and biological activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.